molecular formula C21H19N3O4S B2412586 N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-24-1

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2412586
CAS No.: 921819-24-1
M. Wt: 409.46
InChI Key: RDMBTIVLZQREKE-UHFFFAOYSA-N
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Description

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4SC_{22}H_{23}N_{3}O_{4}S, with a molecular weight of 425.5 g/mol. Its structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies indicate that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results showed that derivatives similar to this compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (mM)Reference
2aHep3B3.94
2bHep3B9.12

The study highlighted that compounds with amide functionalities showed lower IC50 values compared to those without, suggesting enhanced cytotoxicity associated with the structural features of the compound.

The mechanism by which this compound exerts its effects involves modulation of various cellular pathways. It has been suggested that such compounds may inhibit specific enzymes or receptors involved in cancer progression. For example, the inhibition of tyrosine-protein kinases has been noted in related compounds, which could contribute to their anticancer effects.

Antioxidant Activity

In addition to anticancer properties, the compound has shown potential antioxidant activity. The DPPH assay was utilized to evaluate the antioxidant capacity of synthesized derivatives. Results indicated that certain derivatives effectively scavenged free radicals, providing insights into their therapeutic potential in oxidative stress-related conditions.

Case Studies and Research Findings

Several case studies have been documented regarding the biological evaluation of related compounds:

  • Cytotoxicity Evaluation : In vitro studies demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines.
    • Flow Cytometry Analysis : A study conducted flow cytometry analyses on treated Hep3B cells and found significant alterations in cell cycle distribution upon treatment with related compounds, indicating potential mechanisms for anticancer activity .
  • Antioxidant Studies : The antioxidant activity was assessed using the DPPH method, revealing that certain derivatives showed comparable activity to standard antioxidants like Trolox .

Properties

IUPAC Name

N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-4-3-5-13(2)19(12)23-18(25)9-15-10-29-21(22-15)24-20(26)14-6-7-16-17(8-14)28-11-27-16/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMBTIVLZQREKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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